molecular formula C5H5NO4 B1338962 (S)-(-)-2-Formamidosuccinic anhydride CAS No. 33605-73-1

(S)-(-)-2-Formamidosuccinic anhydride

Cat. No. B1338962
CAS RN: 33605-73-1
M. Wt: 143.1 g/mol
InChI Key: DFTMVZIUYVECNW-VKHMYHEASA-N
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Description

An acid anhydride is a molecule that is capable of forming an acidic solution in water . In organic chemistry, it is a functional group consisting of 2 acyl groups combined by an oxygen atom .


Synthesis Analysis

An organic acid anhydride is synthesized by the heating of two carboxylic acids at a high temperature of nearly 800℃ . In this process, one water molecule is removed from the reaction .


Molecular Structure Analysis

The molecular structure of an acid anhydride consists of two acyl groups combined by an oxygen atom . The non-metals which are capable of reacting with water are only called Acid anhydrides .


Chemical Reactions Analysis

Acid anhydrides undergo a nucleophilic substitution reaction by substituting its -OCOR group . They are less reactive than acid chlorides because Cl atom is more electronegative compared to -OCOR group .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Cross-Dehydrogenative Coupling Reactions

The scientific community has seen significant growth in research focusing on the direct carbamoylation of C–H and X–H bonds with formamides through cross-dehydrogenative coupling reactions. This approach facilitates the preparation of various derivatives, such as carboxamide, carbamate, and urea, which are essential in medicinal chemistry and natural product synthesis. The review by He, Wu, and Vessally (2020) outlines major advances in this field, emphasizing reaction patterns and mechanisms.

Dehydrogenative Cycloaddition of Formamides with Alkynes

Formamides with 1-arylalkyl groups on nitrogen undergo a novel dehydrogenative [4 + 2] cycloaddition reaction with alkynes, facilitated by nickel/AlMe(3) cooperative catalysis. This process, as described by Nakao et al. (2011), yields highly substituted dihydropyridone derivatives, showcasing an innovative method through double functionalization of C(sp(2))-H and C(sp(3))-H bonds in formamides.

Molecular Synthesis and Characterization

Synthesis of Biobased Spiroimides

The development of renewable chemicals for synthesizing biobased spiroimides from itaconic acid and formamides has been explored. Andrade, Hornink, and Lopes (2020) present a novel approach that efficiently produces several new spiroimides with significant yields. Spiroimides are known for their wide range of biological activities, including anticonvulsant and antiarrhythmic properties.

Formamide Decomposition Pathways

The decomposition of formamide (NH2CHO), a precursor for biomolecules of prebiotic interest, has been theoretically studied to understand its chemical transformations. Nguyen et al. (2011) employed quantum chemical calculations and RRKM theory to examine the decomposition channels, contributing to our understanding of the formation of small molecules such as CO, NH3, and H2O. This research provides insights into the energy barriers for various processes, highlighting the significance of formamide in prebiotic chemistry.

Safety And Hazards

While specific safety data for “(S)-(-)-2-Formamidosuccinic anhydride” is not available, it’s important to handle all chemical substances with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear respiratory protection, protective gloves/clothing, and eye/face protection .

Future Directions

Phosphorylation chemistry, which involves the use of phosphate esters and anhydrides, is an essential methodology with significant impact on the biological sciences . This suggests that research into new types of anhydrides could have important implications for the future of biological research .

properties

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTMVZIUYVECNW-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Formamidosuccinic anhydride

CAS RN

33605-73-1
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33605-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-(tetrahydro-2,5-dioxo-3-furyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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